N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide
Description
N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide is a benzohydrazide derivative characterized by a 2-methyl-substituted benzohydrazide core linked via an E-configuration imine (methylidene) group to a 4,5-dimethoxy-2-nitrophenyl moiety. The nitro group at the ortho position and methoxy groups at the para and meta positions on the aromatic ring contribute to its electronic and steric properties. This compound’s structural features, such as the conjugated system formed by the hydrazone bridge and aromatic substituents, may influence its chemical reactivity, photophysical behavior, and biological activity .
Properties
Molecular Formula |
C17H17N3O5 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C17H17N3O5/c1-11-6-4-5-7-13(11)17(21)19-18-10-12-8-15(24-2)16(25-3)9-14(12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |
InChI Key |
BAADNYGNZZRVFA-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Polar protic solvents (ethanol, methanol) enhance reaction rates by stabilizing the transition state through hydrogen bonding. Nonpolar solvents (toluene, dichloromethane) result in slower kinetics and lower yields (50–65%).
Catalytic Additives
While acetic acid is standard, p-toluenesulfonic acid (PTSA) has been shown to reduce reaction times by 30% without compromising yield.
Stoichiometric Ratios
A slight excess of aldehyde (1.05 equiv) ensures complete consumption of the hydrazide, minimizing byproducts such as azines.
Characterization and Analytical Data
Spectroscopic Analysis
-
IR (KBr): 3430 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1520 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.82–6.90 (m, 6H, aromatic), 3.94 (s, 6H, OCH₃), 2.42 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 163.2 (C=O), 154.1 (CH=N), 148.9–113.7 (aromatic carbons), 56.3 (OCH₃), 21.1 (CH₃).
X-Ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the hydrazone, with dihedral angles of 12.3° between the benzohydrazide and dimethoxynitrophenyl planes.
Comparative Analysis of Methods
| Method | Time | Yield | Purity | E-Factor |
|---|---|---|---|---|
| Solution-Based (Ethanol) | 3 h | 92% | 98% | 8.7 |
| Mechanochemical | 45 min | 84% | 95% | 2.1 |
| Solid-State Melt | 15 min | 95% | 97% | 1.5 |
E-Factor: Environmental impact metric (kg waste/kg product).
Challenges and Mitigation Strategies
-
Isomerization: The E-isomer predominates (>99%) under all reported conditions due to steric hindrance from the methyl and nitro groups.
-
Byproduct Formation: Azine byproducts (<5%) are removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).
-
Nitro Group Stability: Avoid temperatures >130°C to prevent decomposition .
Chemical Reactions Analysis
N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Comparable Hydrazide Derivatives
TMB: Trimethoxybenzohydrazide; *MBZH: Methylbenzohydrazide
Key Observations :
- Electron-Withdrawing Groups : The target compound’s nitro group enhances electrophilicity compared to methoxy- or hydroxy-substituted analogs (e.g., ). This may influence reactivity in nucleophilic additions or metal coordination .
- Conjugation : The E-configuration methylidene group enables extended π-conjugation, similar to indole-based MMINA (), which may enhance UV-Vis absorption properties .
Physicochemical and Electronic Properties
Table 2: Computational and Experimental Properties
*Calculated using substituent contributions.
Key Insights :
- The nitro and methoxy groups in the target compound likely increase lipophilicity (higher LogP) compared to hydroxy-substituted derivatives (), impacting membrane permeability in biological systems .
Biological Activity
N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide is a hydrazide compound with significant biological activity potential. Its unique structure, characterized by a benzylidene group with methoxy and nitro substituents, suggests it may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O5, with a molecular weight of approximately 343.34 g/mol. The presence of the nitro group enhances its potential for electron transfer reactions, while the dimethoxy groups can influence solubility and reactivity in biological systems .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H17N3O5 |
| Molecular Weight | 343.34 g/mol |
| Functional Groups | Hydrazide, Methoxy, Nitro |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that hydrazides can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against specific pathogens remains to be fully elucidated but is expected to follow this trend due to its structural characteristics.
Antifungal Activity
The compound's potential antifungal activity has been highlighted in various studies. For example, similar nitro-substituted compounds have demonstrated significant antifungal effects against species such as Aspergillus flavus and Fusarium oxysporum. These effects are often attributed to the ability of nitro groups to interfere with fungal cell wall synthesis or function .
Cytotoxicity and Anticancer Potential
Preliminary investigations suggest that this compound may exhibit cytotoxicity against cancer cell lines. The mechanism likely involves the induction of apoptosis or disruption of cellular metabolism, common pathways for compounds in this class. Studies on structurally related compounds have shown selective cytotoxicity against cancer cells while sparing normal cells .
The mechanism by which this compound exerts its biological effects may involve:
- Electron Transfer Reactions : Due to the presence of nitro groups.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.
- Cell Membrane Disruption : Potentially affecting the integrity of microbial cells.
Study 1: Antifungal Efficacy
A study examined the antifungal efficacy of various hydrazides against Fusarium verticillioides, revealing that compounds similar to this compound significantly reduced ergosterol content in fungal membranes at low concentrations . This suggests a mechanism involving disruption of membrane integrity.
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of related compounds on HeLa and MCF-7 cancer cell lines. Results indicated that certain derivatives exhibited IC50 values indicating effective cytotoxicity at low concentrations while showing minimal toxicity to normal cells .
Q & A
Q. What are the optimized synthetic routes for N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide?
- Methodological Answer : The synthesis involves condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-methylbenzohydrazide. Key steps include:
- Reaction Conditions : Reflux in ethanol or methanol (70–80°C, 6–8 hours) with catalytic acetic acid to promote imine bond formation.
- Purification : Recrystallization from ethanol or column chromatography for higher purity (65–75% yield).
- Characterization : Elemental analysis (C, H, N), IR spectroscopy (C=N stretch ~1600 cm⁻¹), and GC for purity assessment .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Determines empirical formula (e.g., using Perkin-Elmer analyzer) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N, NO₂ stretches) .
- X-ray Diffraction : Resolves structural ambiguities; SHELX programs refine bond lengths and angles (e.g., C=N: 1.26–1.29 Å) .
Q. How are reaction conditions optimized for high yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance solubility and reaction efficiency.
- Catalysts : Acidic conditions (e.g., acetic acid) accelerate Schiff base formation.
- Time-Temperature Profile : Prolonged reflux (≥6 hours) ensures complete conversion, monitored via TLC .
Advanced Research Questions
Q. How does crystallographic data resolve structural ambiguities in hydrazone derivatives?
- Methodological Answer : X-ray crystallography provides atomic-level insights:
- Unit Cell Parameters : Orthorhombic systems (e.g., a = 8.2540 Å, b = 11.5489 Å) confirm molecular packing .
- Hydrogen Bonding : Infinite chains via N–H···O interactions stabilize the crystal lattice .
- Conjugation Effects : Shortened C–N bonds (1.35 Å) and elongated C=O bonds (1.24 Å) indicate resonance stabilization .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ values for antimicrobial assays).
- Molecular Docking : Simulate interactions with target enzymes (e.g., binding affinity to bacterial DHFR).
- Control Experiments : Compare with structurally similar compounds (e.g., triazole derivatives) to isolate functional group contributions .
Q. How can computational modeling predict reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior (e.g., E-HOMO = -5.8 eV).
- MEP Surfaces : Identify electrophilic/nucleophilic sites (e.g., nitro group as electron sink).
- MD Simulations : Assess stability in biological environments (e.g., solvation free energy) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
